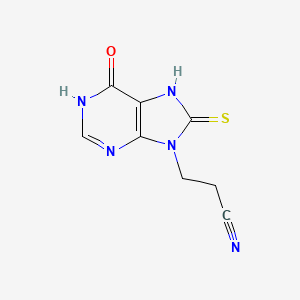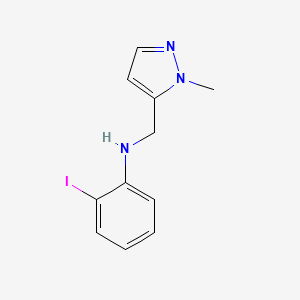![molecular formula C13H10N4O4 B14913643 N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14913643.png)
N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide is a Schiff base compound derived from the condensation of 2-hydroxy-5-nitrobenzaldehyde and nicotinohydrazide. Schiff bases are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, coordination chemistry, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and nicotinohydrazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then filtered, washed, and recrystallized from ethanol to obtain pure N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide .
Industrial Production Methods
While specific industrial production methods for N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Products include nitro and hydroxyl derivatives.
Reduction: Products include amino derivatives.
Substitution: Products vary depending on the substituent introduced.
Applications De Recherche Scientifique
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Coordination Chemistry: It can form complexes with various metal ions, which are studied for their catalytic and biological activities.
Material Science: The compound is used in the synthesis of advanced materials with specific properties, such as luminescence and conductivity.
Mécanisme D'action
The mechanism of action of N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide involves its interaction with biological targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparaison Avec Des Composés Similaires
N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide can be compared with other Schiff bases derived from similar aldehydes and hydrazides. Some similar compounds include:
N’-(2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide: Similar structure but derived from isonicotinohydrazide instead of nicotinohydrazide.
N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide: Derived from benzohydrazide, exhibiting different biological activities.
The uniqueness of N’-(2-hydroxy-5-nitrobenzylidene)nicotinohydrazide lies in its specific structural features and the resulting biological activities, which can be distinct from those of other Schiff bases.
Propriétés
Formule moléculaire |
C13H10N4O4 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H10N4O4/c18-12-4-3-11(17(20)21)6-10(12)8-15-16-13(19)9-2-1-5-14-7-9/h1-8,18H,(H,16,19)/b15-8+ |
Clé InChI |
RMDCAYMHYAZECJ-OVCLIPMQSA-N |
SMILES isomérique |
C1=CC(=CN=C1)C(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Ethyl 7-bromo-4-oxo-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carboxylate](/img/structure/B14913603.png)





![3-{2-[(1Z)-2-(methylsulfanyl)but-1-en-1-yl]naphtho[1,2-d][1,3]thiazol-1-ium-1-yl}propane-1-sulfonate](/img/structure/B14913635.png)

